molecular formula C19H15ClO3 B15215438 3-(2-Chlorobenzylidene)-5-(4-ethoxyphenyl)furan-2(3h)-one

3-(2-Chlorobenzylidene)-5-(4-ethoxyphenyl)furan-2(3h)-one

Cat. No.: B15215438
M. Wt: 326.8 g/mol
InChI Key: SJUMKHSTZANKEF-RVDMUPIBSA-N
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Description

3-(2-Chlorobenzylidene)-5-(4-ethoxyphenyl)furan-2(3H)-one is a furanone derivative featuring a chlorinated benzylidene group at the 3-position and a 4-ethoxyphenyl substituent at the 5-position. Its structural uniqueness arises from the combination of a halogenated aromatic system (2-chlorobenzylidene) and an ethoxy-substituted phenyl ring, which influence its physicochemical properties and biological interactions.

Properties

Molecular Formula

C19H15ClO3

Molecular Weight

326.8 g/mol

IUPAC Name

(3E)-3-[(2-chlorophenyl)methylidene]-5-(4-ethoxyphenyl)furan-2-one

InChI

InChI=1S/C19H15ClO3/c1-2-22-16-9-7-13(8-10-16)18-12-15(19(21)23-18)11-14-5-3-4-6-17(14)20/h3-12H,2H2,1H3/b15-11+

InChI Key

SJUMKHSTZANKEF-RVDMUPIBSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)C2=C/C(=C\C3=CC=CC=C3Cl)/C(=O)O2

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC(=CC3=CC=CC=C3Cl)C(=O)O2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chlorobenzylidene)-5-(4-ethoxyphenyl)furan-2(3H)-one typically involves the condensation of 2-chlorobenzaldehyde with 4-ethoxyacetophenone in the presence of a base. The reaction proceeds through the formation of an intermediate chalcone, which then undergoes cyclization to form the furanone ring. The reaction conditions often include:

    Base: Sodium hydroxide or potassium hydroxide

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux conditions

    Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the final compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chlorobenzylidene)-5-(4-ethoxyphenyl)furan-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

    Substitution: The chlorine atom in the chlorobenzylidene group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions

    Reduction: Sodium borohydride or lithium aluminum hydride

    Substitution: Sodium methoxide or other nucleophiles in polar solvents

Major Products

    Oxidation: Furan-2,3-dione derivatives

    Reduction: Corresponding alcohols

    Substitution: Substituted benzylidene derivatives

Scientific Research Applications

3-(2-Chlorobenzylidene)-5-(4-ethoxyphenyl)furan-2(3H)-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Chlorobenzylidene)-5-(4-ethoxyphenyl)furan-2(3H)-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The compound’s structure allows it to participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with its targets. These interactions can modulate the activity of the target molecules and influence biological pathways.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally similar furanones and related derivatives, emphasizing substituent effects:

Compound Name Core Structure Substituents Key Functional Groups Biological Activities References
3-(2-Chlorobenzylidene)-5-(4-ethoxyphenyl)furan-2(3H)-one Furan-2(3H)-one 2-Chlorobenzylidene, 4-ethoxyphenyl Chloro, ethoxy Potential antimicrobial, anticancer (inferred)
3-(2,4-Dihydroxybenzylidene)-5-(4-methoxyphenyl)furan-2(3H)-one Furan-2(3H)-one 2,4-Dihydroxybenzylidene, 4-methoxyphenyl Hydroxy, methoxy Antioxidant, antimicrobial
5-(4-Ethoxyphenyl)-3-(thiophen-2-ylmethylene)furan-2(3H)-one Furan-2(3H)-one Thiophen-2-ylmethylene, 4-ethoxyphenyl Ethoxy, thiophene Enhanced lipophilicity, bioavailability
3-{[5-(4-Chlorophenyl)-2-furyl]methylene}-5-(2,5-dimethoxyphenyl)furan-2(3H)-one Furan-2(3H)-one 4-Chlorophenyl-furyl, 2,5-dimethoxyphenyl Chloro, methoxy Synthesized via microwave irradiation (62% yield)
5-(4-Methoxyphenyl)-3-(thiophen-2-ylmethylene)furan-2(3H)-one Furan-2(3H)-one Thiophen-2-ylmethylene, 4-methoxyphenyl Methoxy, thiophene Anticancer activity, synthesized via multicomponent reactions
Key Observations:

The 4-ethoxyphenyl group increases lipophilicity relative to methoxy or hydroxy substituents, as seen in , which could improve membrane permeability and bioavailability.

Synthetic Accessibility: Microwave-assisted synthesis (e.g., ) achieves moderate yields (~60–71%) for chlorophenyl-containing furanones, suggesting viable routes for the target compound. Multicomponent reactions () or classical condensation methods may be applicable, depending on substituent reactivity.

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity : The ethoxy group in the target compound likely confers higher logP values compared to methoxy or hydroxy analogs, aligning with findings in .
  • Thermodynamic Stability: Chlorine’s electron-withdrawing effect may stabilize the benzylidene moiety, reducing degradation rates compared to non-halogenated derivatives.

Unique Advantages of the Target Compound

Dual Aromatic Systems : The 2-chlorobenzylidene and 4-ethoxyphenyl groups create a conjugated system that may enhance UV absorption (useful in photodynamic therapy) or fluorescence-based sensing.

Synergistic Halogen-Ethoxy Effects : Chlorine’s electronegativity combined with ethoxy’s lipophilicity may optimize binding to hydrophobic enzyme pockets, as hypothesized in .

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